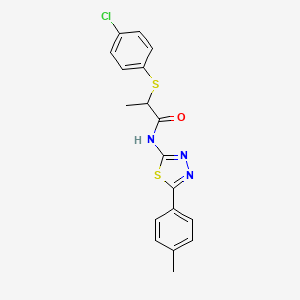

![molecular formula C22H26ClN3O3S B3009459 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride CAS No. 1216901-88-0](/img/structure/B3009459.png)

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

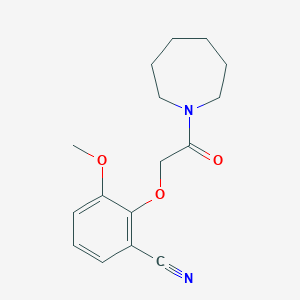

The compound appears to be a complex molecule featuring a benzothiazole core, which is a heterocyclic compound consisting of a fusion of benzene and thiazole rings. The molecule also contains additional functional groups such as a dioxolane ring, a dimethylamino group, and a phenylpropanamide moiety. This structure suggests potential for a variety of chemical properties and biological activities.

Synthesis Analysis

The synthesis of benzothiazole derivatives can involve nucleophilic substitution reactions, as seen in the synthesis of s-triazolo- and 1,2,4-oxadiazolo fused systems from N-chloromethyl-2-thiono-benzoxazole and benzothiazole . Additionally, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally related to the compound of interest, involves the treatment of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. The presence of substituents on the thiazole ring can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and interaction with biological targets . The dioxolane ring in the compound adds to the complexity of the molecule, potentially affecting its conformation and the distribution of electron density.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions with sulfur, oxygen, and nitrogen nucleophiles . The presence of a dimethylamino group in the compound suggests potential for quaternization reactions, while the phenylpropanamide moiety could be involved in amide bond formation or hydrolysis under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their substitution patterns. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and solubility . The presence of the dioxolane ring could influence the compound's solubility in organic solvents, while the dimethylamino group might confer basic properties to the molecule. The phenylpropanamide part of the molecule could contribute to its lipophilicity, potentially affecting its pharmacokinetic properties.

Scientific Research Applications

Metabolic Pathways and Elimination

The study of compounds like SB-649868, an orexin 1 and 2 receptor antagonist, highlights the importance of understanding the metabolic pathways and elimination mechanisms for novel therapeutic agents. Research demonstrated that SB-649868 is extensively metabolized, with principal routes involving oxidation and rearrangement, leading to various metabolites. This research underscores the importance of metabolic studies in drug development, particularly for compounds targeting specific neural receptors (Renzulli et al., 2011).

Pharmacokinetics and Drug Efficacy

Investigations into compounds like pramipexole, which targets dopamine receptors, provide insights into the pharmacokinetics and drug efficacy of neuroactive compounds. Pramipexole's selective affinity for dopamine D3 receptors and its impact on neuron firing patterns suggest that understanding receptor selectivity and agonist/antagonist efficacy is crucial for developing compounds with specific therapeutic targets (Piercey et al., 1996).

Therapeutic Potential in Neurodegenerative Diseases

Research utilizing PET imaging with compounds like N-methyl [(11)C] 2-(4-methylaminophenyl)-6-hydroxy-benzothiazole ((11)C-PIB) for Alzheimer's disease highlights the potential applications of chemical compounds in diagnosing and understanding neurodegenerative diseases. Such studies can guide the development of compounds that bind to specific pathological markers, providing insights into disease progression and therapeutic efficacy (Kadir et al., 2012).

Synthesis and Biological Effects of Derivatives

The synthesis of new chemical derivatives, such as benzo[d]thiazol derivatives, and their evaluation for potential antidepressant and anticonvulsant effects demonstrate the broad applicability of chemical synthesis in exploring therapeutic agents. Research identifying compounds with significant effects on serotonin and norepinephrine concentrations points to the value of chemical innovation in developing new treatments for mood disorders and neurological conditions (Jin et al., 2019).

properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S.ClH/c1-24(2)11-6-12-25(21(26)10-9-16-7-4-3-5-8-16)22-23-17-13-18-19(28-15-27-18)14-20(17)29-22;/h3-5,7-8,13-14H,6,9-12,15H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKPKAXRICQWJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009377.png)

![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)

![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)

![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)